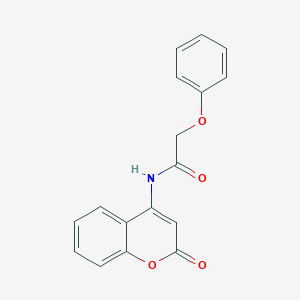![molecular formula C16H13N3O2 B252161 N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252161.png)
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as PADAC and is a white crystalline powder with a molecular weight of 308.35 g/mol.
Mechanism of Action
The mechanism of action of PADAC involves the inhibition of enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial replication. It also induces apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
PADAC has been found to have a low toxicity profile and does not exhibit any significant adverse effects on biochemical and physiological parameters such as liver and kidney function, blood glucose levels, and lipid profiles.
Advantages and Limitations for Lab Experiments
PADAC has several advantages for lab experiments, including its low toxicity profile, ease of synthesis, and potential applications in various fields. However, its limitations include its low solubility in water, which can limit its use in some experiments, and the need for further studies to determine its long-term effects.
Future Directions
Several future directions for research on PADAC include exploring its potential as a therapeutic agent for various diseases, investigating its mechanism of action in more detail, and optimizing its synthesis for better yields and purity. Additionally, further studies are needed to determine its safety and efficacy in animal and human models.
Synthesis Methods
PADAC can be synthesized by the reaction of 2-amino-5-phenyl-1,3,4-oxadiazole with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide and is carried out under reflux conditions.
Scientific Research Applications
PADAC has been studied extensively for its potential applications in various fields. It has been found to exhibit antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. It has also shown potential as an anticancer agent by inhibiting the growth of cancer cells.
properties
Molecular Formula |
C16H13N3O2 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C16H13N3O2/c1-11(20)17-14-10-6-5-9-13(14)16-18-15(19-21-16)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,20) |
InChI Key |
DILGTKBUVXQTMQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252088.png)
![N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B252090.png)

![N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252137.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252140.png)
![N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide](/img/structure/B252142.png)
![N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252147.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252148.png)
![N-(3-{[(4-fluorophenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252149.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide](/img/structure/B252159.png)
![2-phenoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252160.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B252164.png)